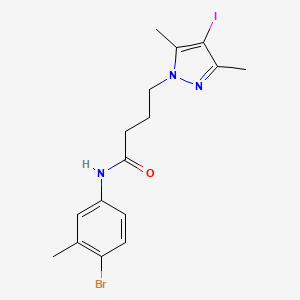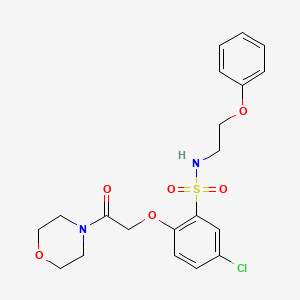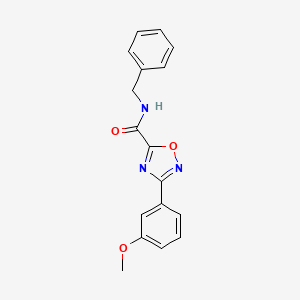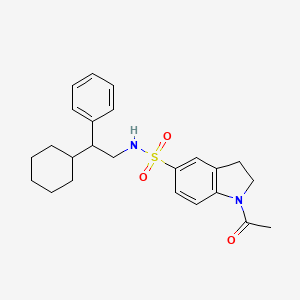![molecular formula C19H20N2O3S B15003436 N-[2-(1-hydroxyethyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]benzamide](/img/structure/B15003436.png)
N-[2-(1-hydroxyethyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1-hydroxyethyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]benzamide is a complex organic compound that belongs to the thienopyridine class of heterocyclic compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-hydroxyethyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]benzamide typically involves a multi-step process. One common method includes the alkylation of 3-cyano-2(1H)-pyridinethiones in an alkaline medium by an α-halocarbonyl compound, followed by Thorpe-Ziegler cyclization to form 3-aminothieno[2,3-b]pyridines . The amino group is then diazotized and substituted with an azido group, which is subsequently reacted with triphenylphosphine to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and concentration of reagents. The use of catalysts and solvents that facilitate the reaction while minimizing side products is also crucial.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(1-hydroxyethyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by catalysts like palladium or copper.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Palladium-catalyzed cross-coupling reactions using organoboron reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
N-[2-(1-hydroxyethyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[2-(1-hydroxyethyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thieno[2,3-b]pyridine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Indole derivatives: Known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Uniqueness
N-[2-(1-hydroxyethyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C19H20N2O3S |
|---|---|
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
N-[2-(1-hydroxyethyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]benzamide |
InChI |
InChI=1S/C19H20N2O3S/c1-11-9-14(10-24-3)15-16(17(12(2)22)25-19(15)20-11)21-18(23)13-7-5-4-6-8-13/h4-9,12,22H,10H2,1-3H3,(H,21,23) |
Clé InChI |
QSJAUHSMMQPKTL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C(=C(SC2=N1)C(C)O)NC(=O)C3=CC=CC=C3)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N'-{1,4-diazepane-1,4-diylbis[sulfonyl(2,6-dimethyl-3,1-phenylene)]}dimethanesulfonamide](/img/structure/B15003363.png)


![1,4-dimethyl-2,3-dioxo-N-[2-(tricyclo[3.3.1.1~3,7~]dec-1-yloxy)propyl]-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide](/img/structure/B15003388.png)
![8-(acetyloxy)-6-oxo-6H-[1]benzofuro[3,2-c]chromen-9-yl acetate](/img/structure/B15003391.png)
![4-amino-N-{2-[(3,5-dimethoxybenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B15003399.png)
![3-(4-chlorophenyl)-4-(3-methylthiophen-2-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B15003401.png)
![8-amino-6-(4-chlorophenyl)-2-(ethylamino)-5-oxo-4,6-dihydro-5H-pyrano[2,3-d]thieno[3,2-b]pyridine-3,7-dicarbonitrile](/img/structure/B15003404.png)
![5-[(4-Bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylic acid](/img/structure/B15003408.png)

![2-(Diethylamino)ethyl 4-{[3-(1,3-benzodioxol-5-yl)-3-oxopropyl]amino}benzoate](/img/structure/B15003420.png)
![7-[3-methoxy-4-(2-phenylethoxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B15003421.png)
![N-{2-[({3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-5-yl}carbonyl)amino]ethyl}pyrazine-2-carboxamide](/img/structure/B15003427.png)
